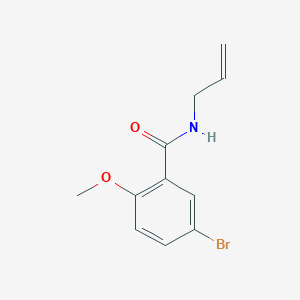
5-Chloro-2-isopropoxybenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Chloro-2-isopropoxybenzamide is a chemical compound that has been extensively studied for its potential applications in scientific research. It is a derivative of benzamide and has a molecular formula of C11H14ClNO2. This compound is known to exhibit various biochemical and physiological effects, making it a valuable tool in the field of research.
Mechanism of Action
The mechanism of action of 5-Chloro-2-isopropoxybenzamide involves the binding of the compound to the TRPM8 ion channel. This binding prevents the influx of calcium ions into the cell, which is necessary for the channel to function properly. As a result, the activity of the TRPM8 channel is inhibited, leading to a reduction in cold sensation.
Biochemical and Physiological Effects:
Apart from its role in inhibiting the TRPM8 channel, 5-Chloro-2-isopropoxybenzamide has also been shown to exhibit other biochemical and physiological effects. For example, it has been shown to inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death. It has also been shown to reduce the production of inflammatory cytokines, making it a potential candidate for the treatment of inflammatory diseases.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 5-Chloro-2-isopropoxybenzamide in lab experiments is its selectivity for the TRPM8 ion channel. This allows researchers to study the specific role of this channel in various physiological processes. However, one limitation of using this compound is its relatively low potency, which may require higher concentrations to achieve the desired effect.
Future Directions
There are several future directions for the study of 5-Chloro-2-isopropoxybenzamide. One potential application is in the development of novel therapies for cancer and inflammatory diseases. Additionally, further research is needed to fully understand the role of the TRPM8 channel in various physiological processes, which may lead to the development of new treatments for pain and sensory disorders.
In conclusion, 5-Chloro-2-isopropoxybenzamide is a valuable compound that has potential applications in various fields of scientific research. Its selectivity for the TRPM8 ion channel makes it a valuable tool for studying the role of this channel in various physiological processes. Further research is needed to fully understand the biochemical and physiological effects of this compound and its potential applications in the development of novel therapies.
Synthesis Methods
The synthesis of 5-Chloro-2-isopropoxybenzamide involves the reaction of 5-chloro-2-nitrobenzoic acid with isopropylamine. The reaction is catalyzed by a base such as sodium hydroxide, and the final product is obtained by acidification and filtration. The purity of the compound can be improved by recrystallization from a suitable solvent.
Scientific Research Applications
One of the primary applications of 5-Chloro-2-isopropoxybenzamide is in the field of neuroscience. This compound has been shown to selectively inhibit the activity of the TRPM8 ion channel, which is involved in the sensation of cold. By blocking this channel, 5-Chloro-2-isopropoxybenzamide can be used to study the role of TRPM8 in various physiological processes, such as thermoregulation, pain perception, and sensory processing.
properties
Product Name |
5-Chloro-2-isopropoxybenzamide |
|---|---|
Molecular Formula |
C10H12ClNO2 |
Molecular Weight |
213.66 g/mol |
IUPAC Name |
5-chloro-2-propan-2-yloxybenzamide |
InChI |
InChI=1S/C10H12ClNO2/c1-6(2)14-9-4-3-7(11)5-8(9)10(12)13/h3-6H,1-2H3,(H2,12,13) |
InChI Key |
JYMXEXHWDWIRGS-UHFFFAOYSA-N |
SMILES |
CC(C)OC1=C(C=C(C=C1)Cl)C(=O)N |
Canonical SMILES |
CC(C)OC1=C(C=C(C=C1)Cl)C(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[3-(allyloxy)phenyl]cyclopropanecarboxamide](/img/structure/B268628.png)

![N-[4-(3-phenylpropoxy)phenyl]propanamide](/img/structure/B268630.png)
![N-[3-(allyloxy)phenyl]-3-ethoxybenzamide](/img/structure/B268632.png)

![N-[3-(3-methylbutoxy)phenyl]thiophene-2-carboxamide](/img/structure/B268636.png)
![N-{3-[(2-methylprop-2-en-1-yl)oxy]phenyl}-2-phenylacetamide](/img/structure/B268639.png)
![2-[(3,5-Dichlorobenzoyl)amino]-4,5-dimethyl-3-thiophenecarboxamide](/img/structure/B268640.png)
![N-{2-[(2-methylprop-2-en-1-yl)oxy]phenyl}thiophene-2-carboxamide](/img/structure/B268641.png)
![N-[4-(2-ethoxyethoxy)phenyl]-2-furamide](/img/structure/B268642.png)
![N-[4-(aminocarbonyl)phenyl]-5-bromo-2-methoxybenzamide](/img/structure/B268643.png)


![4-[(Tetrahydro-2-furanylmethoxy)carbonyl]phenyl 2-fluorobenzoate](/img/structure/B268652.png)